N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that features a bromophenyl group, a triazole ring, and a pyridine moiety
Properties
Molecular Formula |
C16H14BrN5OS |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14BrN5OS/c1-22-15(13-7-2-3-8-18-13)20-21-16(22)24-10-14(23)19-12-6-4-5-11(17)9-12/h2-9H,10H2,1H3,(H,19,23) |
InChI Key |
WNDLWOSRHRRWTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromophenyl Group: This step may involve a nucleophilic substitution reaction where a bromophenyl halide reacts with a nucleophile.
Attachment of the Pyridine Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.
Final Assembly: The final step involves the formation of the acetamide linkage, which can be achieved through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The triazole ring and pyridine moiety could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the bromophenyl group, triazole ring, and pyridine moiety provides a unique combination of electronic and steric properties.
Biological Activity
N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 404.3 g/mol. It features a bromophenyl group , a triazole ring , and a pyridine moiety , which contribute to its pharmacological properties. The presence of these functional groups suggests multiple interaction possibilities with biological targets, enhancing its potential as a therapeutic agent.
Anticancer Properties
Research indicates that compounds containing triazole rings exhibit significant anticancer activities. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism of action typically involves the modulation of specific proteins associated with cancer cell proliferation and survival .
In one study, the compound was tested against several cancer cell lines using multicellular spheroids as a model system. Results demonstrated that it effectively reduced cell viability in a dose-dependent manner, supporting its potential as an anticancer agent .
Antifungal Activity
Compounds like this compound are also recognized for their antifungal properties. The triazole moiety is particularly noted for its ability to inhibit fungal enzymes involved in ergosterol biosynthesis, which is critical for fungal cell membrane integrity .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the triazole ring. For example, researchers have synthesized related compounds and evaluated their biological activities through in vitro assays, which revealed significant cytotoxic effects against specific cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific substitutions on the phenyl and triazole rings. Modifications such as electron-withdrawing or electron-donating groups can significantly influence the compound's potency. For instance, the presence of halogen atoms or alkyl groups on the phenyl ring has been shown to enhance anticancer activity by improving binding affinity to target proteins .
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The compound is synthesized via multi-step reactions. Key steps include:
- Condensation of 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(3-bromophenyl)acetamide under anhydrous potassium carbonate (K₂CO₃) catalysis .
- Solvent selection (e.g., DMF or acetonitrile) and temperature control (60–80°C) to maximize yield and purity.
- Purification via column chromatography or recrystallization .
Q. How can the molecular structure of this compound be confirmed experimentally?
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm) and confirm substituent positions .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C bond at ~650 cm⁻¹) .
Q. What analytical methods are used to assess purity and stability?
- HPLC-MS : Quantify purity (>95%) and detect degradation products .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability under controlled conditions (e.g., up to 200°C) .
Advanced Research Questions
Q. What biological targets or mechanisms are associated with this compound?
- Orco receptor agonism : Structural analogs (e.g., VUAA-1) activate insect odorant receptors, suggesting potential as insect behavior modulators .
- Antifungal/antiviral activity : Triazole derivatives inhibit cytochrome P450 enzymes or viral proteases, though specific targets require validation .
- Anti-HIV potential : 1,2,4-triazole scaffolds inhibit reverse transcriptase or integrase enzymes in preliminary assays .
Q. How do structural modifications (e.g., bromophenyl vs. fluorophenyl substituents) impact bioactivity?
- Case study : Replacing 3-bromophenyl with 4-fluorophenyl in analogs increased antifungal potency (MIC reduced from 32 µg/mL to 8 µg/mL) due to enhanced lipophilicity .
- Electron-withdrawing groups (e.g., Br) improve receptor binding affinity by stabilizing charge-transfer interactions .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological audit : Compare assay conditions (e.g., fungal strains, incubation time). For example, Candida albicans susceptibility varies with culture media .
- Structural validation : Confirm batch-to-batch consistency using crystallography to rule out polymorphic effects .
Q. What computational tools are suitable for modeling interactions between this compound and biological targets?
- Molecular docking (AutoDock Vina) : Predict binding modes to Orco receptors or HIV-1 integrase using PDB structures (e.g., 3RZX) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide optimization .
Q. How can reaction conditions be optimized to mitigate sulfanyl group oxidation?
- Inert atmosphere : Use nitrogen/argon to prevent disulfide formation during synthesis .
- Antioxidants : Add 1% ascorbic acid to reaction mixtures to stabilize the sulfanyl moiety .
Methodological Challenges and Solutions
Q. What are common pitfalls in crystallographic analysis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
